

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Methioninol

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Compound of Interest

Compound Name: *DL-Methioninol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, serves as a versatile building block in organic synthesis and drug development. Its structure, featuring a primary alcohol, a primary amine, and a thioether side chain, presents a unique combination of functional groups that are pivotal for its role in the synthesis of complex molecules and as a chiral auxiliary. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and chiral resolution of **DL-Methioninol**, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

DL-Methioninol, with the systematic IUPAC name (RS)-2-Amino-4-(methylthio)-1-butanol, is the racemic mixture of D-Methioninol and L-Methioninol.^[1] It is a derivative of the amino acid DL-methionine where the carboxylic acid group is reduced to a primary alcohol. This modification significantly alters the molecule's physical and chemical properties, rendering it a valuable intermediate in various synthetic applications. Its utility spans from being a precursor in the synthesis of bioactive compounds to acting as a chiral ligand in asymmetric catalysis. Understanding the nuanced structural and stereochemical aspects of **DL-Methioninol** is paramount for its effective application in research and development.

Structure and Stereochemistry

The chemical structure of **DL-Methioninol** is characterized by a four-carbon backbone. A primary amino group is attached to the second carbon (C2), a primary hydroxyl group to the first carbon (C1), and a methylthioethyl group to the third carbon (C3).

Chemical Structure

- Molecular Formula: $C_5H_{13}NOS$ [2]
- Molecular Weight: 135.23 g/mol [2]
- IUPAC Name: (RS)-2-Amino-4-(methylthio)-1-butanol [1]
- CAS Number: 16720-80-2 [2]
- Synonyms: DL-Met-ol, (\pm)-2-Amino-4-(methylthio)-1-butanol, H-DL-Met-ol

The structural formula of **DL-Methioninol** is depicted below:

Stereochemistry

The stereochemistry of **DL-Methioninol** is centered around the chiral carbon at the C2 position, which is bonded to four different groups: a hydrogen atom, an amino group ($-NH_2$), a hydroxymethyl group ($-CH_2OH$), and a 2-(methylthio)ethyl group ($-CH_2CH_2SCH_3$). This chirality gives rise to two enantiomers: (R)-2-Amino-4-(methylthio)-1-butanol (D-Methioninol) and (S)-2-Amino-4-(methylthio)-1-butanol (L-Methioninol). **DL-Methioninol** is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers, rendering it optically inactive.

Figure 1: Enantiomers of Methioninol

The individual enantiomers possess distinct optical properties:

Enantiomer	CAS Number	Optical Rotation
L-Methioninol	2899-37-8	$[\alpha]^{20}_D \approx -19^\circ$ (c=1 in ethanol)
D-Methioninol	87206-44-8	$[\alpha]^{20}_D \approx +19^\circ$ (c=1 in ethanol)

Physicochemical and Spectroscopic Data

Physicochemical Properties

A summary of the key physicochemical properties of **DL-Methioninol** is presented in the table below. It is important to note that as a racemic mixture, some properties may differ from those of the pure enantiomers.

Property	Value	Reference
Appearance	Viscous colorless liquid to light yellowish oil	
Molecular Formula	C ₅ H ₁₃ NOS	[2]
Molecular Weight	135.23 g/mol	[2]
Melting Point	31 °C	
Boiling Point	Decomposes upon heating	
Density	Not readily available	
Solubility	Soluble in water, ethanol, methanol.[3][4][5]	

Spectroscopic Data (Predicted)

While specific, high-resolution spectra for **DL-Methioninol** are not widely published, the expected spectral features can be predicted based on its structure and data from its parent compound, DL-methionine.

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group attached to sulfur, the methylene groups of the ethyl chain, the methine proton at the chiral center, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the neighboring functional groups.
- ¹³C NMR:** The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of the carbon

environments (methyl, methylene, methine, and hydroxymethyl).

- FTIR: The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present:
 - O-H stretching of the alcohol group (broad band around 3300 cm^{-1}).
 - N-H stretching of the primary amine (two bands in the region of $3300\text{-}3500\text{ cm}^{-1}$).
 - C-H stretching of the alkyl groups (around $2850\text{-}2960\text{ cm}^{-1}$).
 - C-O stretching of the primary alcohol (around 1050 cm^{-1}).
 - N-H bending of the primary amine (around 1600 cm^{-1}).
- Mass Spectrometry: The mass spectrum of **DL-Methioninol** is expected to show a molecular ion peak $[M]^+$ at m/z 135. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (from the hydroxyl group), ammonia (from the amino group), and fragments from the thioether side chain.^[6]

Experimental Protocols

Synthesis of DL-Methioninol

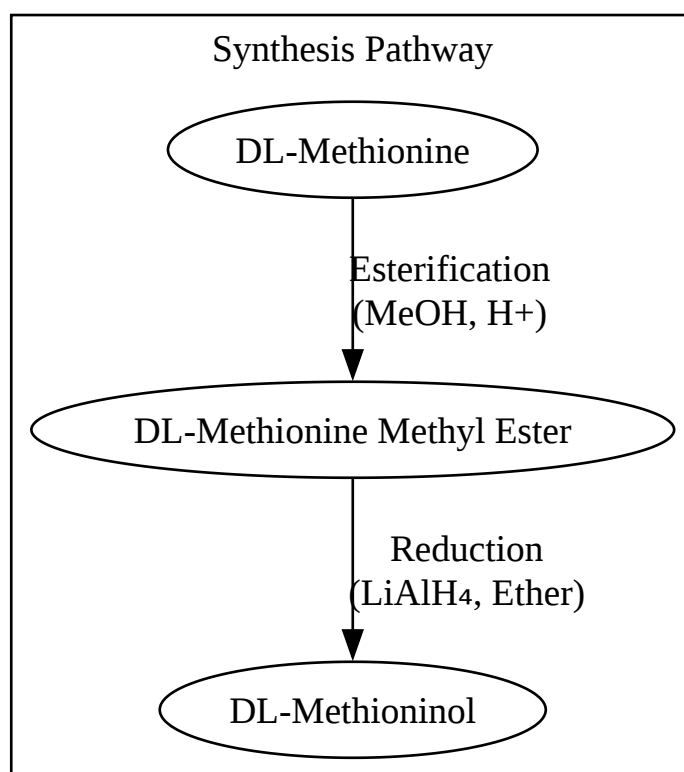
DL-Methioninol is typically synthesized by the reduction of DL-methionine or its ester derivatives. A common laboratory-scale procedure involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH_4).

Protocol: Reduction of DL-Methionine Methyl Ester

- Esterification of DL-Methionine: DL-methionine is first converted to its methyl ester to protect the carboxylic acid and improve solubility in organic solvents. This can be achieved by reacting DL-methionine with methanol in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas).
- Reduction:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

argon), a suspension of lithium aluminum hydride (LiAlH_4) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) is prepared and cooled in an ice bath.

- A solution of DL-methionine methyl ester in the same dry ether is added dropwise to the LiAlH_4 suspension with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
- Quenching and Work-up:
 - The reaction is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water, while cooling in an ice bath.
 - The resulting granular precipitate of aluminum salts is removed by filtration.
 - The filtrate is dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure to yield crude **DL-Methioninol** as an oil.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.



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Figure 2: Synthesis of **DL-Methioninol**

Chiral Resolution of DL-Methioninol

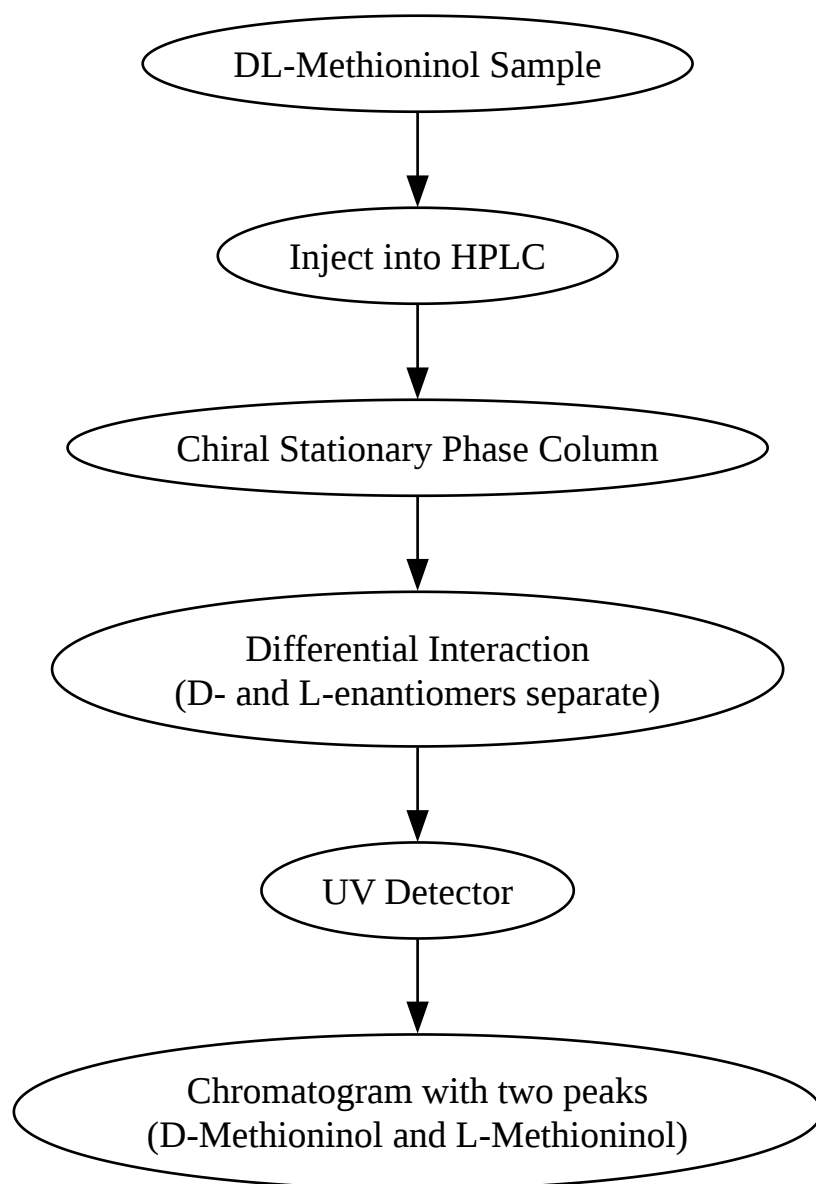
The separation of the D- and L-enantiomers of **DL-Methioninol** can be accomplished using several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective method.

Protocol: Chiral HPLC Resolution

- **Column Selection:** A chiral stationary phase (CSP) is required. Common choices for the resolution of amino alcohols include columns based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose carbamates), or crown ethers.[7][8]
- **Mobile Phase:** The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a

mixture thereof). Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape and resolution. For reversed-phase chiral HPLC, a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol is used.

- Detection: A UV detector is commonly used, typically set at a wavelength where the analyte has some absorbance (e.g., around 210-220 nm).
- Procedure:
 - Prepare a standard solution of **DL-Methioninol** in the mobile phase or a compatible solvent.
 - Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
 - Inject the sample onto the column.
 - The two enantiomers will travel through the column at different rates due to their differential interactions with the chiral stationary phase, resulting in two separate peaks in the chromatogram.
 - The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase conditions used.



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Figure 3: Chiral HPLC Resolution Workflow

Applications in Drug Development and Research

DL-Methioninol and its enantiomerically pure forms are valuable in several areas of drug development and chemical research:

- **Chiral Building Blocks:** Enantiomerically pure L- and D-Methioninol serve as versatile starting materials for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

- **Chiral Auxiliaries and Ligands:** The amino and alcohol functionalities allow for the formation of derivatives that can act as chiral auxiliaries, directing the stereochemical outcome of a reaction. They can also be used to synthesize chiral ligands for asymmetric catalysis.
- **Pharmaceutical Intermediates:** The structural features of methioninol are incorporated into various drug candidates, particularly those targeting metabolic pathways or requiring a sulfur-containing moiety.

Conclusion

DL-Methioninol is a fundamentally important chiral amino alcohol with a well-defined structure and stereochemistry. Its racemic nature necessitates methods for chiral resolution to access the enantiomerically pure forms, which are highly valuable in stereoselective synthesis. This guide has provided a detailed overview of its structural characteristics, physicochemical properties, and key experimental protocols for its synthesis and separation. A thorough understanding of these aspects is crucial for leveraging the full potential of **DL-Methioninol** in the advancement of chemical synthesis and the development of novel therapeutics.

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